L-Mabuterol hydrochloride

Description

Properties

CAS No. |

95656-55-6 |

|---|---|

Molecular Formula |

C13H19Cl2F3N2O |

Molecular Weight |

347.20 g/mol |

IUPAC Name |

(1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1 |

InChI Key |

MMCDXJOMPMIKGP-PPHPATTJSA-N |

Canonical SMILES |

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.[Cl-] |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Mabuterol hydrochloride; Mabuterol monohydrochloride, L-; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-Mabuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist, recognized for its bronchodilator properties, making it a molecule of significant interest in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of L-Mabuterol, detailing its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. This document outlines key experimental protocols for assessing its pharmacological profile and presents available comparative data to contextualize its potency and efficacy.

Introduction

Mabuterol is a selective β2-adrenoreceptor agonist.[3] As a chiral molecule, it exists as two enantiomers, the L- and D-forms. This guide focuses on the pharmacologically active L-enantiomer, this compound. Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle, leading to bronchodilation.[1] Understanding the precise mechanism of action at the molecular level is crucial for its optimal therapeutic application and for the development of next-generation respiratory therapeutics.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The primary molecular target of L-Mabuterol is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The binding of L-Mabuterol to this receptor initiates a cascade of intracellular events, culminating in the desired physiological response.

Receptor Binding and G-Protein Activation

This compound acts as an agonist at the β2-adrenergic receptor, meaning it binds to the receptor and stabilizes its active conformation. This conformational change facilitates the coupling of the receptor to a heterotrimeric Gs protein. Upon coupling, the Gαs subunit of the G-protein releases guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), leading to its dissociation from the Gβγ dimer.

Downstream Signaling Cascade

The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream target proteins within the smooth muscle cell. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, leading to the relaxation of the airway smooth muscle and subsequent bronchodilation.

Quantitative Pharmacological Profile

Table 1: Comparative Potency of Mabuterol and other β2-Adrenergic Agonists

| Compound | Potency (Tracheal Relaxation) | Route of Administration | Species | Reference |

| Mabuterol | More potent than isoprenaline and salbutamol | In vitro (isolated tracheal muscle) | Guinea Pig | [1] |

| Mabuterol | 1.9-7.8 times more potent than isoprenaline and salbutamol | Intraduodenal | Anesthetized Guinea Pig | [1] |

| Mabuterol | 26-102 times more potent than reference bronchodilators | Oral | Conscious Guinea Pig | [1] |

Table 2: Selectivity of Mabuterol

| Parameter | Value | Comparison | Species | Reference |

| Selectivity Ratio (Bronchial vs. Cardiac Muscle) | ~7.4 | More selective than salbutamol | Conscious Guinea Pig | [1] |

Note: The data presented above is for the racemic mixture of mabuterol. The pharmacological activity is predominantly attributed to the L-enantiomer.

Experimental Protocols

To characterize the mechanism of action of this compound, several key in vitro experiments are essential.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay determines the binding affinity (Ki) of L-Mabuterol for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the β2-adrenergic receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of unlabeled this compound.

-

Incubation: Allow the reaction to incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of L-Mabuterol. Determine the IC50 value (the concentration of L-Mabuterol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (dissociation constant) using the Cheng-Prusoff equation.

Isolated Guinea Pig Tracheal Muscle Relaxation Assay

This functional assay determines the potency (EC50) and efficacy of L-Mabuterol in inducing smooth muscle relaxation.

Methodology:

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings or strips.

-

Tissue Mounting: Suspend the tracheal preparations in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction: Induce a sustained contraction of the tracheal muscle using a contractile agent such as histamine (B1213489) or methacholine.

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Response Measurement: Record the changes in muscle tension isometrically.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximum possible relaxation. Plot the concentration-response curve and determine the EC50 value (the concentration of L-Mabuterol that produces 50% of its maximal effect).

Intracellular cAMP Accumulation Assay

This assay quantifies the ability of L-Mabuterol to stimulate the production of the second messenger, cAMP.

Methodology (using a LANCE® Ultra cAMP HTRF Kit as an example):

-

Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor in a multi-well plate.

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of this compound for a defined period.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog).

-

Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the L-Mabuterol concentration to determine the EC50 value.

Conclusion

This compound exerts its bronchodilatory effects through its selective agonism at the β2-adrenergic receptor. This interaction triggers a well-defined signaling cascade involving Gs protein activation, increased adenylyl cyclase activity, and elevated intracellular cAMP levels, ultimately leading to airway smooth muscle relaxation. While specific quantitative pharmacological data for the L-enantiomer remains to be fully elucidated in publicly accessible literature, the established protocols and comparative data for the racemate provide a strong framework for its continued investigation and development. Further research focusing on the enantiomer-specific pharmacology will be invaluable for a more complete understanding of its therapeutic profile.

References

An In-depth Technical Guide to L-Mabuterol Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride, the levorotatory enantiomer of Mabuterol, is a potent and selective β2-adrenergic receptor agonist with significant bronchodilatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and pharmacological action. Detailed experimental protocols for its synthesis via chiral resolution and for key pharmacological assays are presented. Furthermore, the intricate signaling pathway initiated by this compound is elucidated and visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of β2-adrenergic agonists.

Chemical Structure and Identification

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethanol.

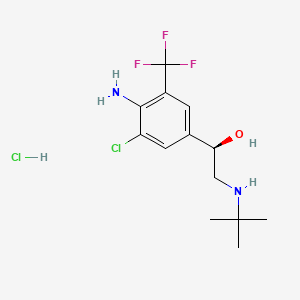

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride[1] |

| CAS Number | 95656-55-6[1] |

| Molecular Formula | C13H19Cl2F3N2O[1] |

| Canonical SMILES | CC(C)(C)NC--INVALID-LINK--O.Cl[1] |

| InChI Key | MMCDXJOMPMIKGP-PPHPATTJSA-N[1] |

| UNII | RNY00R68UB[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 347.20 g/mol [1][2] |

| Appearance | Crystalline solid |

| Melting Point | >194 °C (with slow decomposition) |

| Solubility | Fairly soluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml).[3] |

| pKa (predicted) | 13.37 ± 0.20[3] |

| Optical Rotation | [α]20/D -154.8° (c = 1 in methanol) |

Synthesis and Chiral Resolution

The synthesis of this compound typically involves the initial synthesis of racemic Mabuterol, followed by chiral resolution to isolate the desired L-enantiomer.

Synthesis of Racemic Mabuterol Hydrochloride

A common synthetic route for racemic Mabuterol is outlined below.[4]

Experimental Protocol: Synthesis of Racemic Mabuterol [5]

-

Hydrogenation of Precursor: 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert-butylamino)-ethanol is dissolved in 20 ml of methanol (B129727) and 1.95 ml of 1N hydrochloric acid.

-

The solution is hydrogenated in a hydrogenation vessel in the presence of 80 mg of 10% palladium on carbon catalyst until 1 mole of hydrogen has been absorbed.

-

Work-up and Purification: The catalyst is removed by filtration, and the filtrate is evaporated to dryness in vacuo.

-

The resulting oily residue is purified by column chromatography on silica (B1680970) gel using a mobile phase of chloroform:methanol:concentrated ammonia (B1221849) (80:20:1).

-

Fractions containing the desired product are combined, and the solvent is removed in vacuo.

-

Salt Formation: The crystalline base is converted to its hydrochloride salt by adding a calculated quantity of 1.07 N hydrochloric acid in isopropanol.

-

The final product, racemic Mabuterol hydrochloride, is recrystallized from ethyl acetate/ether, yielding crystals with a melting point of 205°-207° C (decomposition).

Chiral Resolution of Racemic Mabuterol

The separation of the L- and D-enantiomers of Mabuterol is achieved through chiral chromatography.

Experimental Protocol: Chiral Resolution of Mabuterol [6]

-

Chromatographic System: A preparative high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is utilized. A suitable column is a Kromasil 5-Amycoat column (150 mm × 21.2 mm, 5 μm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of n-Hexane and Isopropanol (containing 0.1% Diethylamine) in a ratio of 86:14 is used.

-

Sample Preparation: The racemic Mabuterol mixture is dissolved in ethanol to a concentration of 75 mg/mL.

-

Injection and Elution: An injection volume of 200 μL is used for each run. The sample is eluted from the column at a flow rate of 15.0 mL/min at room temperature.

-

Fraction Collection: The eluting enantiomers are detected using a UV detector at 254 nm and 280 nm. Fractions corresponding to the L-Mabuterol peak are collected.

-

Purity Analysis: The purity of the collected L-Mabuterol enantiomer is assessed by analytical chiral HPLC using a similar column and mobile phase, but with a flow rate of 1 mL/min.

Pharmacological Profile

This compound is a selective β2-adrenergic receptor agonist. Its primary pharmacological effect is the relaxation of smooth muscle, particularly in the airways, making it an effective bronchodilator.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a downstream signaling cascade that leads to smooth muscle relaxation.

Signaling Pathway of this compound:

Caption: β2-Adrenergic receptor signaling pathway.

Detailed Signaling Cascade:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of smooth muscle cells.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.

-

Downstream Effects: Activated PKA phosphorylates several target proteins, leading to:

-

Inhibition of L-type Calcium Channels: Phosphorylation of these channels reduces the influx of extracellular calcium into the cell.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA-mediated phosphorylation activates MLCP, which dephosphorylates the myosin light chains.

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA can also phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating myosin light chains, which is a key step in muscle contraction.

-

-

Smooth Muscle Relaxation: The net effect of these events is a decrease in intracellular calcium levels and a reduction in the phosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle.

Pharmacological Evaluation

The pharmacological activity of this compound can be assessed through various in vitro and in vivo assays.

Experimental Protocol: β2-Adrenergic Receptor Binding Assay [3][7]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human β2-adrenergic receptor (e.g., HEK293 cells).

-

Incubation Buffer: Prepare an incubation buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

200 µL of diluted cell membranes.

-

25 µL of a radioligand specific for the β2-adrenergic receptor (e.g., [125I]-cyanopindolol) at a final concentration of 0.05 nM.

-

25 µL of either buffer (for total binding), a high concentration of a non-radiolabeled antagonist (e.g., 3.0 µM alprenolol, for non-specific binding), or varying concentrations of this compound (for competition binding).

-

-

Incubation: Incubate the plate for 60 minutes at 25 °C.

-

Separation: Separate the bound and free radioligand by rapid filtration over GF/C filters (pre-soaked in 0.3% polyethylamine).

-

Washing: Wash the filters five times with 1 mL of ice-cold 50 mM NaCl, pH 7.4.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. The affinity (Ki) of this compound for the β2-adrenergic receptor can be calculated from the competition binding data.

Experimental Protocol: In Vivo Bronchodilator Activity Assay in a Guinea Pig Model [8][9][10][11]

-

Animal Model: Use male Hartley guinea pigs.

-

Sensitization (Optional for allergic models): Sensitize the animals with an allergen such as ovalbumin.

-

Anesthesia and Tracheostomy: Anesthetize the guinea pig and perform a tracheostomy to allow for mechanical ventilation and measurement of respiratory parameters.

-

Baseline Measurement: Measure baseline lung function, including respiratory resistance (Rrs) and elastance (Ers), using a forced oscillation technique.

-

Bronchoconstriction Induction: Induce bronchoconstriction by administering an aerosolized bronchoconstrictor agent, such as methacholine (B1211447) or histamine.

-

Drug Administration: Administer a nebulized solution of this compound or vehicle control.

-

Post-Challenge Measurement: Continuously measure lung function for a set period after drug administration.

-

Data Analysis: Compare the changes in respiratory parameters in the this compound-treated group to the vehicle-treated group to determine the bronchodilatory efficacy.

Experimental Workflow for In Vivo Bronchodilator Assay:

Caption: In vivo bronchodilator activity workflow.

Conclusion

This compound is a well-characterized, potent, and selective β2-adrenergic receptor agonist. Its distinct chemical structure and favorable physicochemical properties contribute to its efficacy as a bronchodilator. The detailed understanding of its synthesis, chiral resolution, and mechanism of action, as outlined in this guide, provides a solid foundation for further research and development in the field of respiratory therapeutics. The provided experimental protocols offer practical guidance for the synthesis and pharmacological evaluation of this important compound.

References

- 1. This compound | C13H19Cl2F3N2O | CID 71587357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Mabuterol hydrochloride | C13H19Cl2F3N2O | CID 71587359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mabuterol - Wikipedia [en.wikipedia.org]

- 5. Synthesis routes of Mabuterol Hydrochloride [benchchem.com]

- 6. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sciforschenonline.org [sciforschenonline.org]

An In-depth Technical Guide to L-Mabuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Mabuterol hydrochloride, a selective β2-adrenergic receptor agonist. The document details its chemical identity, including its CAS number and synonyms, and delves into its core pharmacological properties. A key focus is placed on its mechanism of action, leading to bronchodilation, which is supported by a detailed signaling pathway diagram. The guide also presents available pharmacokinetic data and outlines experimental protocols for its synthesis and pharmacological evaluation. Quantitative data are summarized in structured tables for ease of reference. This whitepaper is intended to serve as a foundational resource for researchers and professionals involved in the study and development of β2-adrenergic agonists for respiratory and other therapeutic applications.

Chemical Identity and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of Mabuterol (B30384). It is a potent and selective β2-adrenoceptor agonist.[1]

| Property | Value | Reference |

| CAS Number | 95656-55-6 | [1] |

| Molecular Formula | C₁₃H₁₉Cl₂F₃N₂O | [1] |

| Molecular Weight | 347.20 g/mol | [1] |

| IUPAC Name | (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 205-207 °C (decomposition) |

Synonyms:

-

L-Mabuterol HCl

-

(-)-Mabuterol hydrochloride

-

(R)-Mabuterol hydrochloride

-

UNII-RNY00R68UB

-

L-1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol hydrochloride

-

Benzenemethanol, 4-amino-3-chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-5-(trifluoromethyl)-, hydrochloride (1:1), (alphaR)-[1]

Pharmacology

Mechanism of Action

This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] Its primary therapeutic effect, bronchodilation, is achieved through the relaxation of airway smooth muscle. The binding of L-Mabuterol to the β2-adrenoceptor on airway smooth muscle cells initiates a signaling cascade. This involves the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA activation results in the phosphorylation of several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium. This multifaceted process culminates in the relaxation of the airway smooth muscle, leading to bronchodilation.[3][4][5][6]

Pharmacodynamics

Studies have demonstrated that mabuterol effectively relaxes tracheal smooth muscle.[7] While it is a selective β2-agonist, at higher concentrations, it can exhibit some non-selective blockade of both β1- and β2-adrenoceptors.[7][8] In isolated, blood-perfused right atria of dogs, mabuterol caused weak positive chronotropic and inotropic effects by activating β2-adrenoceptors. However, at higher doses, it inhibited dobutamine- and procaterol-induced positive chronotropic and inotropic responses, indicating a blocking effect.[7][8]

Pharmacokinetics

Pharmacokinetic studies of radiolabelled mabuterol in rats have provided insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Observation in Rats | Reference |

| Absorption | Readily absorbed from the small intestine. Peak blood and tissue levels reached within 1 hour after oral administration. | |

| Distribution | Higher concentrations found in the liver, lung, kidney, and secretory organs compared to blood. Low concentration in the central nervous system. No significant placental transfer. | |

| Metabolism | Primarily metabolized via oxidative deamination. Key metabolites include hydroxylated derivatives (M-1), which retain some pharmacological activity, and other inactive metabolites (M-2 to M-6). | |

| Excretion | Within 24 hours of oral administration, approximately 60% is excreted in the urine and 26% in the feces. About 22% is excreted into the bile within 24 hours of intravenous administration. | |

| Accumulation | No significant tissue accumulation was observed after multiple oral administrations. |

Experimental Protocols

Chemical Synthesis of Mabuterol Hydrochloride

A detailed, multi-step synthesis of mabuterol has been described. A key final step in one reported synthesis involves the hydrogenation of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol.

Materials:

-

1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol

-

1N Hydrochloric acid

-

Palladium on carbon catalyst (10%)

-

Hydrogen gas

-

Silica (B1680970) gel for column chromatography

-

Eluent: Chloroform:Methanol:Concentrated Ammonia (B1221849) (80:20:1)

-

1.07 N Hydrochloric acid in isopropanol

-

Ethyl acetate

-

Ether

Procedure:

-

Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid.

-

Hydrogenate the solution in a hydrogenation vessel in the presence of 80 mg of 10% palladium on carbon catalyst until 1 mole of hydrogen has been absorbed.

-

Filter the mixture to remove the catalyst.

-

Evaporate the filtrate to dryness in vacuo to obtain an oily residue.

-

Purify the residue by column chromatography on silica gel using a chloroform:methanol:concentrated ammonia (80:20:1) eluent system.

-

Combine the fractions containing the desired product and remove the solvent in vacuo.

-

Convert the resulting crystalline base to its hydrochloride salt using a calculated quantity of 1.07 N hydrochloric acid in isopropanol.

-

Recrystallize the product from ethyl acetate/ether to yield Mabuterol hydrochloride.

Isolated Tracheal Muscle Relaxation Assay

This in vitro assay is a standard method to evaluate the bronchodilator activity of β2-agonists.

Materials:

-

Animal model (e.g., guinea pig, rat)

-

Krebs-Henseleit solution

-

Contractile agent (e.g., Carbachol, Histamine)

-

This compound

-

Organ bath system with isometric force transducer

Procedure:

-

Isolate the trachea from the euthanized animal and prepare tracheal ring segments.

-

Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension and allow the tissue to equilibrate.

-

Induce a stable contraction of the tracheal smooth muscle using a contractile agent (e.g., carbachol).

-

Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Record the relaxation of the tracheal muscle as a percentage of the pre-induced contraction.

-

Construct a concentration-response curve to determine the potency (EC₅₀) of this compound.

Visualizations

Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.

Caption: Experimental Workflow for Isolated Tracheal Muscle Relaxation Assay.

Conclusion

This compound is a well-characterized selective β2-adrenergic receptor agonist with potent bronchodilator properties. Its mechanism of action through the cAMP-PKA signaling pathway is well-established. The available pharmacokinetic data from animal studies indicate favorable absorption and distribution to target tissues with limited CNS penetration. The detailed synthesis and in vitro experimental protocols provided in this guide offer a solid foundation for further research and development. This document serves as a valuable technical resource for scientists and researchers in the fields of respiratory pharmacology and drug discovery, facilitating a deeper understanding of this compound and its potential therapeutic applications.

References

- 1. This compound | C13H19Cl2F3N2O | CID 71587357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mabuterol hydrochloride | TargetMol [targetmol.com]

- 3. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of beta-adrenergic relaxation of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-adrenoceptor blocking effects of a selective beta 2-agonist, mabuterol, on the isolated, blood-perfused right atrium of the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-adrenoceptor blocking effects of a selective beta 2-agonist, mabuterol, on the isolated, blood-perfused right atrium of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of L-Mabuterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of L-Mabuterol hydrochloride, the (R)-enantiomer of mabuterol (B30384). This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), primarily from studies conducted in rats. Detailed experimental methodologies are provided, and key data are summarized in tabular format for clarity and comparative analysis. Visual diagrams of the experimental workflow and the relevant signaling pathway are included to facilitate understanding.

Absorption, Distribution, and Excretion (ADME)

Studies on radiolabeled racemic mabuterol in rats provide foundational knowledge of its ADME properties. Following oral administration, mabuterol is readily absorbed from the small intestine.[1] The peak blood and tissue levels of radioactivity are observed within one hour of oral administration.[1]

Distribution: Upon absorption, mabuterol distributes to various tissues, with notably higher concentrations found in the liver, lungs, kidneys, and several secretory organs compared to the blood.[1] The levels in these tissues remain relatively constant for 2 to 6 hours post-administration, which is attributed to a slow gastric emptying rate.[1] Whole-body autoradiography following intravenous administration has shown secretion of radioactivity into the stomach.[1] Importantly, concentrations in the central nervous system (CNS) are significantly lower than in other major organs.[1] No significant tissue accumulation has been observed after multiple oral doses of ¹⁴C-mabuterol.[1]

Excretion: The primary routes of elimination for mabuterol and its metabolites are through urine and feces. Within 24 hours of oral administration, approximately 60% of the radioactive dose is excreted in the urine and 26% in the feces.[1] After intravenous administration, about 22% of the dose is excreted into the bile within 24 hours, though there is no evidence of significant enterohepatic circulation.[1]

Enantioselective Pharmacokinetics

A study focusing on the enantioselective pharmacokinetics of mabuterol in rats after oral administration of the racemate provides specific insights into the behavior of L-Mabuterol ((R)-mabuterol).

Table 1: Pharmacokinetic Parameters of R- and S-Mabuterol in Rats Following a Single Oral Dose (10 mg/kg)

| Parameter | (R)-Mabuterol (L-Mabuterol) | (S)-Mabuterol |

| Cmax (ng/mL) | 266.8 | 277.9 |

| Tmax (h) | 5.3 | 5.7 |

| AUC₀-∞ (ng·h/mL) | 5938.9 | 4446.1 |

| t₁/₂ (h) | 14.5 | 9.6 |

| Data from a study on the enantioselective pharmacokinetics of mabuterol in rats. |

The data indicate that while both enantiomers are absorbed slowly, the area under the curve (AUC) for (R)-mabuterol is significantly higher, and its half-life (t₁/₂) is longer than that of (S)-mabuterol, suggesting that enantioselectivity occurs primarily during the metabolism phase.

Metabolism

The metabolism of racemic mabuterol in rats has been shown to occur primarily through an oxidative deamination pathway. Several metabolites have been identified in the urine.

Table 2: Urinary Metabolites of Racemic Mabuterol in Rats

| Metabolite ID | Chemical Modification |

| Unchanged | Mabuterol |

| M-1 | Hydroxylation of the tert-butyl group |

| M-2 | Glycol |

| M-3 | Mandelic acid derivative |

| M-4 | Aldehyde derivative |

| M-5 | Benzoic acid derivative |

| M-6 | Hippuric acid derivative |

Pharmacologically, only the M-1 metabolite exhibited some activity on airway resistance, blood pressure, and heart rate, although its selective beta-2 stimulating effect was 2-10 times lower than that of the parent mabuterol. The other identified metabolites showed no significant pharmacological activity.

Experimental Protocols

Animal Models

-

Species: Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and given access to standard laboratory chow and water ad libitum.

-

Acclimatization: A period of at least one week is allowed for acclimatization before the commencement of the study.

Drug Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as a 10% sucrose (B13894) solution, for oral administration to improve palatability.[2]

-

Route: Oral administration is performed using intragastric gavage.[2]

-

Dosage: A specific dose, for example, 10 mg/kg, is administered based on the body weight of the animal.

Sample Collection

-

Blood Sampling: For pharmacokinetic studies, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Blood is typically drawn from the jugular vein via a cannula.

-

Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over specified periods (e.g., 0-24h, 24-48h, etc.).

Sample Processing and Analysis

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Analytical Method: The concentrations of L-Mabuterol and its enantiomer in plasma are determined using a validated sequential achiral and chiral High-Performance Liquid Chromatography (HPLC) method or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Achiral Separation: An initial separation of the racemic mabuterol from endogenous plasma components is performed on a standard C18 column.

-

Chiral Separation: The enantiomers are then separated on a chiral column, such as a Chirobiotic V column.

-

Detection: Detection is typically achieved using UV or mass spectrometric detection.

-

Visualizations

Experimental Workflow

References

- 1. Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. I: Studies on the absorption, distribution and excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Mabuterol Hydrochloride: A Technical Overview of its Adrenergic Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mabuterol hydrochloride, the (R)-enantiomer of mabuterol, is recognized as a selective β2-adrenergic receptor agonist. Its primary therapeutic application lies in its bronchodilatory effects, making it a molecule of interest for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the receptor selectivity profile of L-Mabuterol is crucial for predicting its therapeutic efficacy and potential side-effect profile. This technical guide provides a detailed examination of the methodologies used to characterize the receptor selectivity of β2-adrenergic agonists and discusses the selectivity of L-Mabuterol within the context of related compounds.

Comparative Receptor Selectivity Data

Despite a comprehensive review of the scientific literature, specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound across a range of adrenergic receptors were not available. However, the qualitative assessment consistently points to its classification as a selective β2-adrenergic receptor agonist. To provide a framework for understanding its selectivity, the following table summarizes the receptor selectivity profiles of other well-characterized β-adrenergic agonists. This comparative data is essential for contextualizing the expected properties of L-Mabuterol.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Ratio (β1/β2) |

| Salbutamol | β1-adrenergic | ~2500 | ~1800 | ~15 |

| β2-adrenergic | ~160 | ~120 | ||

| Formoterol | β1-adrenergic | ~63 | ~1.5 | ~42 |

| β2-adrenergic | ~1.5 | ~0.2 | ||

| Salmeterol | β1-adrenergic | ~1000 | ~10 | ~1000 |

| β2-adrenergic | ~1 | ~0.5 | ||

| Isoprenaline | β1-adrenergic | ~40 | ~10 | ~1 |

| β2-adrenergic | ~40 | ~10 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used. The data is intended for comparative purposes.

Experimental Protocols

The characterization of a compound's receptor selectivity profile involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced cellular responses.

Radioligand Binding Assay for Adrenergic Receptors

This assay quantifies the affinity of a test compound (e.g., L-Mabuterol) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP).

-

Test Compound: this compound.

-

Non-specific binding control: Propranolol (a non-selective β-antagonist).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (L-Mabuterol).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation. For β-adrenergic receptors, which are Gs-protein coupled, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production via β1 and β2-adrenergic receptors.

Materials:

-

Whole cells expressing human β1 or β2-adrenergic receptors.

-

Test Compound: this compound.

-

Reference Agonist: Isoprenaline (a non-selective full β-agonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture and Plating: Cells are cultured to an appropriate density and then seeded into 96-well plates.

-

Pre-treatment: The cell culture medium is removed, and the cells are pre-incubated with a PDE inhibitor in a suitable assay buffer for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Varying concentrations of L-Mabuterol or the reference agonist are added to the wells, and the plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis: The stimulation is terminated by adding a cell lysis buffer.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The data are plotted as the cAMP response versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and the maximum response (Emax).

β2-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like L-Mabuterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Conclusion

While specific quantitative data on the receptor selectivity profile of this compound remains to be fully elucidated in publicly available literature, its established role as a selective β2-adrenergic agonist is supported by qualitative pharmacological studies. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its binding affinity and functional potency at various adrenergic receptor subtypes. Such data is critical for a complete understanding of its therapeutic potential and for the development of future respiratory therapeutics. Further studies are warranted to quantitatively define the receptor selectivity of L-Mabuterol and to correlate these findings with its clinical efficacy and safety profile.

L-Mabuterol Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride is the (R)-enantiomer of the potent and selective β2-adrenergic receptor agonist, mabuterol (B30384). Initially developed as a racemic mixture, subsequent research has highlighted the stereoselective pharmacokinetics and presumed pharmacodynamics of its enantiomers. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, with a focus on the data relevant to its development as a single-enantiomer drug.

Introduction

Mabuterol hydrochloride is a synthetic phenylethanolamine derivative with significant bronchodilatory properties, making it a valuable agent in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is classified as a selective β2-adrenergic receptor agonist.[2] The initial development and investigation of mabuterol focused on the racemic mixture, identified as dl-1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol hydrochloride.[3] The development of racemic mabuterol was pioneered by C.H. Boehringer Sohn AG & Co. KG.[1] As with many chiral drugs, the therapeutic activity and pharmacokinetic profile of mabuterol reside primarily in one of its enantiomers, in this case, the (R)-enantiomer, referred to as L-Mabuterol.

Discovery and History

The development of mabuterol emerged from research programs aimed at identifying novel bronchodilators with improved selectivity for the β2-adrenergic receptor and a favorable duration of action. The initial patents and publications originating from C.H. Boehringer Sohn AG & Co. KG describe the synthesis and pharmacological evaluation of a series of substituted amino-ethanol derivatives, including the racemic form of mabuterol.

Synthesis and Chiral Separation

The initial synthesis of mabuterol hydrochloride produced a racemic mixture. Several synthetic routes for the racemate have been described.

Racemic Synthesis of Mabuterol

A common synthetic pathway for racemic mabuterol is outlined below. The process typically involves multiple steps starting from readily available precursors.

Experimental Protocol: Racemic Synthesis of Mabuterol

A multi-step synthesis for racemic mabuterol has been documented.[2] One reported method involves the hydrogenation of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol.[5] In this procedure, the starting material is dissolved in methanol (B129727) and hydrochloric acid and hydrogenated in the presence of a palladium-on-carbon catalyst.[5] Following the reaction, the catalyst is removed by filtration, and the filtrate is evaporated.[5] The resulting residue is then purified using column chromatography.[5] The purified base is subsequently converted to the hydrochloride salt.[5]

Chiral Separation of Mabuterol Enantiomers

The separation of mabuterol enantiomers can be achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving the (R)- and (S)-enantiomers.

Experimental Protocol: Chiral HPLC Separation of Mabuterol Enantiomers

A published method for the enantioselective analysis of mabuterol in rat plasma utilizes a sequential achiral and chiral HPLC system.[4]

-

Achiral Separation: An initial separation of the mabuterol racemate from endogenous plasma components is performed on a standard C18 (ODS) column.[4]

-

Chiral Separation: The fraction containing the mabuterol racemate is then transferred to a chiral column (e.g., Chirobiotic V) for the separation of the (R)- and (S)-enantiomers.[4]

-

Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

-

Detection: Detection is typically performed using UV or mass spectrometry.

Mechanism of Action

This compound exerts its therapeutic effect through its selective agonist activity at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6]

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by L-Mabuterol initiates a cascade of intracellular events leading to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Upon binding of L-Mabuterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Pharmacological Properties

The pharmacological effects of mabuterol have been primarily characterized using the racemic mixture. However, pharmacokinetic studies have demonstrated significant differences between the enantiomers, which has important implications for the pharmacological activity of L-Mabuterol.

Pharmacokinetics

A study in rats following oral administration of racemic mabuterol revealed stereoselective pharmacokinetics.[4]

| Parameter | (R)-Mabuterol (L-Mabuterol) | (S)-Mabuterol |

| Cmax (ng/mL) | 266.8 | 277.9 |

| tmax (h) | 5.3 | 5.7 |

| AUC (0-inf) (ng·h/mL) | 5938.9 | 4446.1 |

| t1/2 (h) | 14.5 | 9.6 |

| Data from a study in rats after a single oral dose of 10 mg/kg racemic mabuterol.[4] |

The data clearly indicate that the (R)-enantiomer (L-Mabuterol) has a significantly higher area under the curve (AUC) and a longer elimination half-life (t1/2) compared to the (S)-enantiomer.[4] This suggests that L-Mabuterol is cleared more slowly from the body, leading to prolonged exposure and potentially a longer duration of action.

Pharmacodynamics

In studies using isolated guinea pig tracheal muscle, racemic mabuterol was found to be more potent than isoprenaline and salbutamol (B1663637) in inducing relaxation.[3] Furthermore, in conscious guinea pigs, orally administered racemic mabuterol was significantly more potent in protecting against experimentally induced asthma compared to isoprenaline and salbutamol.[3]

Clinical Development

There is limited publicly available information regarding the clinical development and trial results specifically for this compound as a single-enantiomer product. Clinical trials for other β2-agonists have extensively documented their efficacy and safety in the treatment of respiratory diseases.

Conclusion

This compound, the (R)-enantiomer of mabuterol, represents the pharmacologically active component of the racemic mixture. While the initial development focused on the racemate, evidence from enantioselective pharmacokinetic studies highlights the superior systemic exposure and longer half-life of the L-enantiomer. This, combined with the established stereoselectivity of β2-adrenergic receptor agonists, provides a strong rationale for the development of L-Mabuterol as a single-enantiomer therapeutic agent for the management of obstructive airway diseases. Further research and clinical investigations are warranted to fully elucidate the clinical benefits of this compound.

References

- 1. Mabuterol Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Mabuterol - Wikipedia [en.wikipedia.org]

- 3. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis routes of Mabuterol Hydrochloride [benchchem.com]

- 6. What is Mabuterol Hydrochloride used for? [synapse.patsnap.com]

L-Mabuterol Hydrochloride Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification, quantification, and characterization of potential degradation products of L-Mabuterol hydrochloride. Due to the limited publicly available data specifically detailing the degradation products of this compound, this document outlines the established methodologies and protocols for conducting forced degradation studies as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).

L-Mabuterol, a selective β2-adrenergic receptor agonist, is investigated for its bronchodilator properties. Understanding its stability profile is critical for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its formulated drug product. Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3]

Regulatory Framework for Degradation Studies

Forced degradation studies are a regulatory requirement and a crucial component of the drug development process.[2] The ICH guidelines, particularly Q1A(R2) for stability testing of new drug substances and products, necessitate stress testing to establish the inherent stability characteristics of the molecule.[1] These studies help in establishing degradation pathways and demonstrating the specificity of analytical procedures used for stability testing.[2] The goal is typically to induce degradation of about 5-20% to ensure that the analytical methods can adequately separate and quantify the degradation products from the parent drug.[4][5]

Experimental Protocols for Forced Degradation

To investigate the degradation profile of this compound, a systematic approach involving various stress conditions is recommended. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent for these studies.[5]

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5]

-

Acidic Hydrolysis:

-

Treat the this compound stock solution with an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 M to 1 M HCl).[1][4][5]

-

Incubate the solution at room temperature or an elevated temperature (e.g., 50-60°C) if no degradation is observed at room temperature.[5]

-

Monitor the reaction at various time points (e.g., 1, 3, 5 days).[4]

-

After the desired degradation is achieved, neutralize the solution with a suitable base (e.g., NaOH of equivalent molarity) to halt the reaction.[4]

-

Dilute the sample to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

Treat the this compound stock solution with an equal volume of an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 M to 1 M NaOH).[1][4][5]

-

Follow the same incubation and monitoring procedure as for acidic hydrolysis.

-

Neutralize the solution with a suitable acid (e.g., HCl of equivalent molarity) to stop the degradation process.[4]

-

Dilute the sample for analysis.

-

Oxidative Degradation

Oxidation can be a significant degradation pathway.

-

Treat the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂).[6]

-

Store the solution at room temperature, protected from light, and monitor at various time points.

-

Analyze the samples directly or after appropriate dilution.

Thermal Degradation

This study assesses the stability of the drug substance at elevated temperatures.

-

Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C).

-

Also, expose a solution of this compound to similar thermal stress.

-

Monitor the samples at different time intervals.

-

For the solid sample, dissolve it in a suitable solvent before analysis. For the solution, dilute as necessary.

Photolytic Degradation

Photostability testing is crucial to determine if the drug is light-sensitive.

-

Expose the solid drug substance and a solution of this compound to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH Q1B guidelines.

-

A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.[6]

-

Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

Analyze the exposed and control samples at appropriate time points.

Analytical Methodology for Degradation Product Analysis

A stability-indicating analytical method is essential for separating and quantifying the degradation products formed during stress testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7][8]

Development of a Stability-Indicating HPLC Method

-

Column: A reversed-phase column (e.g., C8 or C18) is typically a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate multiple degradation products with varying polarities.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradation products.[7] A wavelength at which both the parent drug and potential degradation products have significant absorbance should be chosen.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent drug peak from all degradation product peaks.[7]

Characterization and Identification of Degradation Products

Once the degradation products are separated, their structures need to be elucidated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products.[9]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides valuable information about the structure of the degradation products.[9]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, they may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H, ¹³C, and 2D-NMR).[9]

Data Presentation

The quantitative results from the forced degradation studies should be systematically tabulated to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of L-Mabuterol HCl | No. of Degradation Products | % Area of Major Degradant |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | |||

| 1 M HCl | 24 h | 60 | ||||

| Base Hydrolysis | 0.1 M NaOH | 8 h | RT | |||

| 1 M NaOH | 8 h | RT | ||||

| Oxidation | 3% H₂O₂ | 24 h | RT | |||

| 30% H₂O₂ | 24 h | RT | ||||

| Thermal (Solid) | Dry Heat | 48 h | 80 | |||

| Thermal (Solution) | Heat | 48 h | 80 | |||

| Photolytic (Solid) | ICH Q1B | - | - | |||

| Photolytic (Solution) | ICH Q1B | - | - |

Table 2: Chromatographic Data of this compound and its Degradation Products

| Peak | Retention Time (min) | Relative Retention Time (RRT) | % Area (under Stress Condition X) | Peak Purity |

| L-Mabuterol HCl | 1.00 | |||

| Degradant 1 | ||||

| Degradant 2 | ||||

| ... |

Visualizations

Experimental Workflow

Caption: Experimental workflow for forced degradation studies.

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathways for L-Mabuterol.

Logical Relationship for Impurity Identification

Caption: Logical steps for structural elucidation of impurities.

Conclusion

While specific degradation products for this compound are not extensively documented in public literature, this guide provides the necessary framework for a comprehensive investigation into its stability. By systematically applying forced degradation protocols and utilizing modern analytical techniques, researchers and drug development professionals can effectively identify, quantify, and characterize potential degradation products. This ensures the development of a stable and safe pharmaceutical product, meeting all regulatory requirements. The provided templates and workflows serve as a practical starting point for these critical studies.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

Enantiomers of Mabuterol: A Technical Guide to Their Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mabuterol (B30384), a selective β2-adrenergic receptor agonist, is a chiral molecule existing as (R)- and (S)-enantiomers. As with many chiral drugs, the individual enantiomers of Mabuterol can exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known specific activities of Mabuterol enantiomers, drawing upon available data and analogous well-studied β2-agonists. The document details the differential pharmacokinetics of (R)- and (S)-Mabuterol, outlines standard experimental protocols for assessing β2-adrenergic receptor binding and functional activity, and describes the underlying signaling pathways. Due to the limited availability of specific in vitro potency and binding affinity data for Mabuterol enantiomers in publicly accessible literature, data from the structurally similar and extensively studied β2-agonist albuterol is presented as a representative example to illustrate the principles of stereoselectivity in this drug class.

Introduction to Chirality in β2-Adrenergic Agonists

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image are non-superimposable. These mirror images are known as enantiomers. In a biological system, which is itself chiral, enantiomers can interact differently with receptors and enzymes, leading to significant variations in their pharmacological, pharmacokinetic, and toxicological properties.

For β2-adrenergic agonists like Mabuterol, the stereochemistry at the carbon atom bearing the hydroxyl group is critical for receptor interaction. Typically, one enantiomer (the eutomer) possesses the majority of the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

Pharmacokinetics of Mabuterol Enantiomers

Data Presentation: Pharmacokinetic Parameters of (R)- and (S)-Mabuterol in Rats

The following table summarizes the pharmacokinetic parameters of (R)- and (S)-Mabuterol following oral administration of the racemic mixture to rats.[1]

| Parameter | (R)-Mabuterol | (S)-Mabuterol |

| Cmax (ng/mL) | 266.8 | 277.9 |

| tmax (h) | 5.3 | 5.7 |

| AUC(0-∞) (ng·h/mL) | 5938.9 | 4446.1 |

| t1/2 (h) | 14.5 | 9.6 |

Data from a study on the enantioselective pharmacokinetics of mabuterol in rats after a single oral dose of mabuterol racemate.[1]

These data indicate that after oral administration of racemic Mabuterol in rats, the (R)-enantiomer exhibits a significantly higher area under the curve (AUC) and a longer half-life (t1/2) compared to the (S)-enantiomer.[1] This suggests that the (S)-enantiomer is metabolized and/or eliminated more rapidly than the (R)-enantiomer.

Specific Activities of β2-Adrenergic Agonist Enantiomers: An Illustrative Example

Due to the lack of specific in vitro data for Mabuterol enantiomers, we present data for the well-characterized β2-agonist albuterol (salbutamol) to illustrate the typical differences in activity between enantiomers in this class of drugs. It is important to note that while the principles are general, the specific values for Mabuterol may differ.

Data Presentation: Illustrative Receptor Binding Affinity and Functional Potency of Albuterol Enantiomers

| Assay | (R)-Albuterol (Levalbuterol) | (S)-Albuterol |

| β2-Adrenergic Receptor Binding Affinity (Ki) | High Affinity | Low Affinity |

| Functional Potency (EC50) in cAMP Assay | High Potency | Low to No Potency |

(This table is illustrative and based on the well-established pharmacology of albuterol enantiomers, not specific data for Mabuterol.)

For most β2-agonists, the (R)-enantiomer is the eutomer, possessing significantly higher binding affinity for the β2-adrenergic receptor and greater potency in functional assays, such as cyclic AMP (cAMP) accumulation, which is a hallmark of β2-receptor activation. The (S)-enantiomer typically exhibits much lower affinity and little to no agonist activity.

Experimental Protocols

The following sections describe the detailed methodologies for key experiments used to characterize the enantiomers of β2-adrenergic agonists. These protocols are generalized and would require optimization for the specific analysis of Mabuterol enantiomers.

Chiral Separation of Mabuterol Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of Mabuterol from a racemic mixture or biological matrix.

Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A Chirobiotic V column is a suitable choice for the separation of Mabuterol enantiomers.[1]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate). The exact composition should be optimized to achieve baseline separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Mabuterol has significant absorbance.

-

Procedure:

-

Prepare a standard solution of racemic Mabuterol.

-

Inject the standard solution onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase.

-

Detect the separated enantiomers using the UV detector.

-

The retention times will differ for the (R)- and (S)-enantiomers, allowing for their identification and quantification.

-

Caption: Workflow for the chiral separation of Mabuterol enantiomers using HPLC.

β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each Mabuterol enantiomer for the β2-adrenergic receptor.

Methodology: Radioligand Binding Assay

This is a competitive binding assay where the unlabeled Mabuterol enantiomer competes with a radiolabeled ligand for binding to the β2-adrenergic receptor.

-

Materials:

-

Cell membranes prepared from a cell line expressing the human β2-adrenergic receptor.

-

Radioligand: A high-affinity β2-adrenergic receptor antagonist, such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol.

-

Unlabeled (R)- and (S)-Mabuterol solutions of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Mabuterol enantiomer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the Mabuterol enantiomer that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for determining the binding affinity of Mabuterol enantiomers.

Functional Activity Assay

Objective: To determine the functional potency (EC50) and efficacy of each Mabuterol enantiomer in activating the β2-adrenergic receptor.

Methodology: cAMP Accumulation Assay

Activation of the β2-adrenergic receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

-

Materials:

-

A cell line expressing the human β2-adrenergic receptor.

-

(R)- and (S)-Mabuterol solutions of varying concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of the (R)- or (S)-Mabuterol enantiomer.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the Mabuterol enantiomer concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.

-

Caption: Workflow for assessing the functional activity of Mabuterol enantiomers.

Signaling Pathway

Mabuterol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated upon agonist binding.

-

Receptor Activation: Binding of an agonist like (R)-Mabuterol to the β2-adrenergic receptor induces a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA phosphorylates various downstream target proteins, leading to the physiological response, such as smooth muscle relaxation in the airways.

Caption: The canonical β2-adrenergic receptor signaling pathway activated by an agonist.

Conclusion

The enantiomers of Mabuterol exhibit distinct pharmacokinetic profiles, with the (R)-enantiomer showing a longer half-life and greater systemic exposure in rats. While specific in vitro binding and functional data for Mabuterol enantiomers are not currently available in the public literature, the principles of stereoselectivity in β2-adrenergic agonists are well-established, with the (R)-enantiomer typically being the active eutomer. The experimental protocols and signaling pathway described in this guide provide a framework for the further investigation and characterization of the individual enantiomers of Mabuterol. Such studies are crucial for a complete understanding of the pharmacology of this compound and for the potential development of enantiopure formulations with an optimized therapeutic index.

References

L-Mabuterol hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride is a selective beta-2 adrenergic receptor agonist recognized for its bronchodilator properties. This document provides a comprehensive technical guide on this compound, detailing its chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of Mabuterol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉Cl₂F₃N₂O | [1] |

| Molecular Weight | 347.20 g/mol | [1] |

| IUPAC Name | (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | [1] |

| CAS Number | 95656-55-6 | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 205°-207° C (decomposition) | [2] |

Synthesis of this compound

A common synthetic route to produce Mabuterol involves a multi-step process starting from 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone.[3] A detailed experimental protocol for the final step of a similar synthesis is described below.

Experimental Protocol: Hydrogenation and Salt Formation

This protocol outlines the conversion of an intermediate to L-Mabuterol and its subsequent formation into the hydrochloride salt.[2]

Materials:

-

1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert. butylamino)-ethanol

-

1N Hydrochloric acid

-

Palladium on carbon catalyst (10%)

-

Isopropanol

-

Ethyl acetate

-

Ether

-

Silica (B1680970) gel for column chromatography

-

Eluant: Chloroform:Methanol:Concentrated Ammonia (B1221849) (80:20:1)

Procedure:

-

Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert. butylamino)-ethanol in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid.

-

Hydrogenate the solution in a hydrogenation vessel in the presence of 80 mg of 10% palladium on carbon catalyst until 1 mole of hydrogen has been absorbed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate to dryness under vacuum.

-

Purify the resulting oily residue by column chromatography using silica gel and an eluant mixture of chloroform, methanol, and concentrated ammonia (80:20:1).

-

Combine the fractions containing the desired compound and remove the solvent under vacuum.

-

Convert the resulting crystalline base to its hydrochloride salt by adding a calculated quantity of 1.07 N hydrochloric acid in isopropanol.

-

Recrystallize the product from an ethyl acetate/ether mixture to yield this compound.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound is a selective β2-adrenergic receptor agonist.[4][5] Its primary mechanism of action involves the activation of these receptors on the smooth muscle cells of the airways.[6] This activation initiates a signaling cascade that results in bronchodilation.